4,6-Dibromo-1,2,4,5-tetramethylbenzene
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Overview
Description
4,6-Dibromo-1,2,4,5-tetramethylbenzene is an organic compound with the molecular formula C10H12Br2. It is a derivative of tetramethylbenzene, where two bromine atoms are substituted at the 4 and 6 positions. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-1,2,4,5-tetramethylbenzene typically involves the bromination of 1,2,4,5-tetramethylbenzene. The reaction is carried out using bromine or hydrogen bromide as the brominating agents under controlled conditions. The reaction is usually performed in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) to ensure the selective bromination at the desired positions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dibromo-1,2,4,5-tetramethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding tetramethylbenzene
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst
Major Products:
Substitution: Formation of various substituted tetramethylbenzenes.
Oxidation: Formation of tetramethylbenzoic acid or other oxidized derivatives.
Reduction: Formation of 1,2,4,5-tetramethylbenzene
Scientific Research Applications
4,6-Dibromo-1,2,4,5-tetramethylbenzene is utilized in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of brominated organic compounds and their biological activities.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism of action of 4,6-Dibromo-1,2,4,5-tetramethylbenzene involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interaction with other molecules. The methyl groups provide steric hindrance, affecting the compound’s overall reactivity and stability .
Comparison with Similar Compounds
- 1,4-Dibromo-2,3,5,6-tetramethylbenzene
- 1,3-Dibromo-2,4,5,6-tetramethylbenzene
- 1,2-Dibromo-3,4,5,6-tetramethylbenzene
Comparison: 4,6-Dibromo-1,2,4,5-tetramethylbenzene is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical properties compared to its isomers. The 4 and 6 positions allow for unique substitution patterns and reactivity, making it valuable in specific synthetic applications .
Biological Activity
4,6-Dibromo-1,2,4,5-tetramethylbenzene is a brominated aromatic compound that has garnered attention for its potential biological activities. This article delves into the biological effects of this compound, highlighting its mechanisms of action, toxicity profiles, and relevant case studies.
- Molecular Formula : C10H12Br2
- Molecular Weight : 295.01 g/mol
- CAS Number : 95-93-2
Mechanisms of Biological Activity
The biological activity of this compound primarily stems from its ability to interact with various biological systems. Some key mechanisms include:
- Antimicrobial Activity : Studies have shown that brominated compounds can exhibit antimicrobial properties. The presence of bromine atoms enhances the lipophilicity of the molecule, allowing it to penetrate microbial membranes effectively .
- Cytotoxic Effects : Research indicates that certain brominated aromatic compounds can induce cytotoxicity in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in targeted cells .
Toxicity and Environmental Impact
The compound has been classified as hazardous to aquatic life due to its potential long-lasting effects on ecosystems. Its persistence in the environment raises concerns regarding bioaccumulation and toxicity to non-target organisms .
Toxicity Data Table
Case Study 1: Anticancer Potential
A study investigated the anticancer properties of various brominated compounds, including this compound. The results indicated significant growth inhibition in breast cancer cell lines (MCF-7) at concentrations above 10 µM. The compound induced apoptosis through caspase activation and disruption of mitochondrial membrane potential .
Case Study 2: Environmental Toxicology
An environmental assessment was conducted to evaluate the impact of this compound in aquatic ecosystems. The study found that exposure to sub-lethal concentrations affected the reproductive success of fish species and caused alterations in community structure within freshwater habitats .
Properties
Molecular Formula |
C10H14Br2 |
---|---|
Molecular Weight |
294.03 g/mol |
IUPAC Name |
3,5-dibromo-1,2,4,5-tetramethylcyclohexa-1,3-diene |
InChI |
InChI=1S/C10H14Br2/c1-6-5-10(4,12)8(3)9(11)7(6)2/h5H2,1-4H3 |
InChI Key |
YXDNAGYNCAQHGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(C1)(C)Br)C)Br)C |
Origin of Product |
United States |
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